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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl
(2-aminophenyl)carbamate, commonly known as N-Boc-1,2-phenylenediamine (CAS 146651-

75-4). As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, a

thorough understanding of its structural and spectral characteristics is paramount for

researchers in drug development and material science.[1] This document consolidates and

interprets data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR)

Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), offering field-proven insights

into spectral assignments, experimental protocols, and data interpretation.

Introduction and Molecular Structure
N-Boc-1,2-phenylenediamine is a mono-protected diamine where one of the two amino groups

on a benzene ring is shielded by a tert-butoxycarbonyl (Boc) group.[1] This strategic protection

allows for selective chemical reactions at the free amine, making it an invaluable building block

in complex organic synthesis.[1] Its molecular formula is C₁₁H₁₆N₂O₂ with a molecular weight of

208.26 g/mol .[2] The structural arrangement, featuring both an electron-donating amino group

(-NH₂) and a moderately electron-withdrawing carbamate group (-NHBoc), creates a unique

electronic environment that is clearly reflected in its spectroscopic signatures.
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Figure 1: Molecular Structure of N-Boc-1,2-phenylenediamine.

Spectroscopic Analysis Workflow
The reliable identification and quality control of N-Boc-1,2-phenylenediamine relies on a multi-

technique spectroscopic approach. Each technique provides a unique piece of the structural

puzzle. The general workflow from sample handling to final characterization is outlined below.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

organic compounds in solution. For N-Boc-1,2-phenylenediamine, both ¹H and ¹³C NMR

provide unambiguous confirmation of its constitution.

¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number, environment, and connectivity of

protons in the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for N-Boc-1,2-phenylenediamine in CDCl₃

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment
Data
Source

7.25 d 8.0 1H Ar-H [3]

7.01 m - 1H Ar-H [3]

6.80 m - 2H Ar-H [3]

6.22 bs - 1H -NH-Boc [3]

3.72 bs - 2H -NH₂ [3]

| 1.51 | s | - | 9H | -C(CH₃)₃ |[3] |

d = doublet, m = multiplet, bs = broad singlet, s = singlet

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation:

Boc Group: The sharp singlet at 1.51 ppm, integrating to 9 protons, is the unmistakable

signature of the three equivalent methyl groups of the tert-butyl moiety.[3]

Aromatic Protons: The four aromatic protons appear in the region between 6.80 and 7.25

ppm.[3] The presence of both a strong electron-donating group (-NH₂) and a carbamate (-

NHBoc) leads to a complex splitting pattern. The multiplet nature arises from ortho, meta,

and para couplings between the adjacent protons on the substituted ring.

Amine and Carbamate Protons: The broad singlet at 3.72 ppm corresponds to the two

protons of the primary amine (-NH₂).[3] The broadness is due to rapid proton exchange and

quadrupolar relaxation from the ¹⁴N nucleus. The single proton of the carbamate linkage (-

NH-) appears as a broad singlet at 6.22 ppm.[3] The chemical shifts of these N-H protons

can vary significantly with concentration and solvent.

¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data presented was

acquired in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-1,2-phenylenediamine in CDCl₃

Chemical Shift (δ, ppm) Assignment Data Source

153.9 C=O (Carbamate) [2][3]

140.0 Ar C-NH₂ [2]

126.2 Ar C-H [2][3]

125.1 Ar C-NHBoc [3]

124.8 Ar C-H [2][3]

120.1 Ar C-H [3]

117.7 Ar C-H [2]

80.6 C(CH₃)₃ [2][3]
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| 28.4 | C(CH₃)₃ |[2][3] |

Interpretation:

Carbonyl Carbon: The signal at ~153.9 ppm is characteristic of the carbonyl carbon within

the carbamate group.[2][3]

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring

due to the unsymmetrical substitution. They appear in the typical aromatic region of ~117-

140 ppm. The carbons directly attached to the nitrogen atoms (C-NH₂ and C-NHBoc) are

found at ~140.0 ppm and ~125.1 ppm, respectively.[2][3] The remaining four signals

correspond to the C-H carbons of the aromatic ring.

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears at ~80.6 ppm,

while the three equivalent methyl carbons give a strong signal at ~28.4 ppm.[2][3]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of N-Boc-1,2-phenylenediamine and

dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal reference.[4]

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[5]

[6]

¹H Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30 or zg).[5]

Spectral Width: ~16 ppm, centered around 7 ppm.[5]

Acquisition Time (AQ): ~3 seconds to ensure good resolution.[5]

Relaxation Delay (D1): 1.5 - 5 seconds.[5]

Number of Scans (NS): 8 to 16 scans for a typical sample concentration.[5]

¹³C Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

Spectral Width: ~220 ppm.[4]

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 512 to 1024 scans, depending on sample concentration.

Data Processing: Apply Fourier transform, automatic phase correction, and baseline

correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting

the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for N-Boc-1,2-phenylenediamine
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Data Source

3340
N-H Stretch
(Asymmetric/Symm
etric)

-NH₂ and -NH- [2]

2978
C-H Stretch

(Asymmetric)
-CH₃ (Boc) [2]

1704 C=O Stretch Carbamate [2]

1511
N-H Bend / C=C

Stretch
Amine / Aromatic Ring [2]

1451
C-H Bend

(Asymmetric)
-CH₃ (Boc) [2]

1365
C-H Bend

(Symmetric)
-C(CH₃)₃ [2]

1242
C-N Stretch / C-O

Stretch
Carbamate [2]

1156 C-O Stretch Carbamate [2]

| 742 | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |[2] |

Interpretation:

N-H Vibrations: The strong, broad band at 3340 cm⁻¹ is characteristic of the N-H stretching

vibrations of both the primary amine (-NH₂) and the secondary amine of the carbamate.[2]

C=O Vibration: The intense, sharp absorption at 1704 cm⁻¹ is a definitive peak for the

carbonyl (C=O) stretch of the Boc-carbamate group.[2]

C-H Vibrations: The peak at 2978 cm⁻¹ corresponds to the C-H stretching of the methyl

groups on the Boc moiety.[2] The strong band at 742 cm⁻¹ is indicative of the out-of-plane C-

H bending of an ortho-disubstituted benzene ring.[2]
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Fingerprint Region: Peaks at 1511, 1242, and 1156 cm⁻¹ are part of the complex fingerprint

region and correspond to various C-N and C-O stretching and bending modes within the

carbamate and aromatic structure.[2]

Experimental Protocol for ATR-FTIR Spectroscopy
Instrument Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance

(ATR) accessory is clean.[7][8]

Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial

to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[1]

Sample Application: Place a small amount (a few milligrams) of the solid N-Boc-1,2-

phenylenediamine powder onto the center of the ATR crystal.[7]

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the

sample, ensuring good contact between the sample and the crystal surface.[7][8]

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is automatically ratioed against the background

spectrum and presented in terms of absorbance or transmittance. An ATR correction may be

applied by the software to make the spectrum appear more like a traditional transmission

spectrum.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues. Electrospray

Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[9][10]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion Calculated m/z Found m/z Data Source

| [M+H]⁺ | 209.1285 | 209.1294 |[2] |
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Interpretation: The high-resolution mass spectrum confirms the elemental composition of N-

Boc-1,2-phenylenediamine. The experimentally observed mass of the protonated molecule

([M+H]⁺) at m/z 209.1294 is in excellent agreement with the theoretical calculated mass of

209.1285 for the formula C₁₁H₁₇N₂O₂⁺.[2]

Proposed Fragmentation Pathway: In tandem MS (MS/MS), the protonated molecule would be

expected to fragment via characteristic pathways for Boc-protected amines. The most common

losses involve the entire Boc group or components thereof.

Key Fragments

[M+H]⁺
m/z = 209.13

Loss of isobutene
(-C₄H₈)

m/z = 153.07
- C₄H₈

Loss of Boc group
(-C₅H₉O₂)

m/z = 109.07

- C₅H₉O₂

Click to download full resolution via product page

Figure 3: Proposed major fragmentation pathways for [M+H]⁺.

Loss of Isobutene: A primary fragmentation route is the loss of isobutene (C₄H₈, 56 Da) to

give a protonated carbamic acid intermediate, which would appear at m/z 153.

Loss of the Boc Group: Cleavage of the N-C bond can lead to the loss of the entire Boc

group radical, but more commonly, loss of the protonated aminobenzene ion at m/z 109

occurs after initial fragmentation.

Experimental Protocol for ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable

solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote

protonation.[11]
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Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

ESI Source Parameters:

Ionization Mode: Positive ion mode.[9]

Capillary Voltage: +3.5 to +4.5 kV.

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to

desolvate the ions.

Mass Analyzer: Acquire the full scan mass spectrum over a range such as m/z 50-500. For

HRMS, a TOF or Orbitrap analyzer is used.

Conclusion
The combination of NMR, IR, and MS provides an unambiguous and comprehensive

characterization of N-Boc-1,2-phenylenediamine. The ¹H and ¹³C NMR spectra confirm the

molecular skeleton and the specific arrangement of protons and carbons. FTIR spectroscopy

validates the presence of key functional groups, notably the amine N-H, carbamate C=O, and

aromatic C-H bonds. Finally, high-resolution mass spectrometry confirms the elemental

composition with high accuracy. These datasets, protocols, and interpretations serve as a

reliable reference for researchers utilizing this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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